molecular formula C8H6F2O3 B1443277 2,5-Difluoro-4-methoxybenzoic acid CAS No. 1060739-01-6

2,5-Difluoro-4-methoxybenzoic acid

Cat. No.: B1443277
CAS No.: 1060739-01-6
M. Wt: 188.13 g/mol
InChI Key: RQVYGORJRNFUOO-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It is used as a laboratory chemical .


Synthesis Analysis

The synthesis of 2,6-Difluoro-4-methoxybenzoic acid involves the use of absolute ethanol in the presence of a catalytic amount of sulfuric acid. The mixture is refluxed for 2-3 hours to afford the ethyl ester of 2,6-Difluoro-4-methoxybenzoic acid .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 184-188 °C . Its molecular weight is 188.13 .

Scientific Research Applications

1. Chemical Reactions and Modifications

2,5-Difluoro-4-methoxybenzoic acid is utilized in various chemical reactions and modifications. For instance, it is involved in mercuration reactions, as demonstrated by Deacon and O'donoghue (1980), who explored the effects of trifluoromethanesulphonic acid on the mercuration of 4-methoxybenzoic acid, leading to different mercurated products (Deacon & O'donoghue, 1980). Additionally, research by Marzi, Gorecka, and Schlosser (2004) on the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates highlights the compound's relevance in creating various hydroxybenzoic acids (Marzi, Gorecka, & Schlosser, 2004).

2. Mass Spectrometry

In the field of mass spectrometry, this compound plays a role as an additive. Karas et al. (1993) studied its use as an additive to 2,5-dihydroxybenzoic acid in matrix-assisted laser desorption/ionization mass spectrometry, enhancing the ion yields and signal-to-noise ratio, particularly in analyzing high-mass range molecules (Karas et al., 1993).

3. Radical Zwitterions Formation

The formation of radical zwitterions from methoxylated benzoic acids, including this compound, was studied by Steenken, O'Neill, and Schulte‐Frohlinde (1977). Their research involved the one-electron oxidation by various ions to yield radical zwitterions, providing insights into the electron transfer processes and kinetics involved (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

4. Photophysical Behavior Analysis

Research by Santra et al. (2019) on the photophysical behavior of DFHBI derivatives, including molecules related to this compound, provided valuable insights into fluorescence and photoisomerization processes. This study contributes to the understanding of how these compounds behave under different solvent environments and their interaction with RNA aptamers (Santra et al., 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Target of Action

It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-4-methoxybenzoic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability .

Biochemical Analysis

Biochemical Properties

2,5-Difluoro-4-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The interaction between this compound and urease results in the inhibition of the enzyme’s activity, which can be beneficial in treating urease-related health complications

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the concentration of this compound used in the experiments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of urease by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of urea . This inhibition can result in changes in cellular processes and gene expression. Additionally, this compound may interact with other enzymes and proteins, leading to various biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is generally stable when stored at room temperature in a sealed container Its effects on cellular function may change over time, depending on the experimental conditions

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can inhibit urease activity without causing significant adverse effects . Higher doses may lead to toxic effects, including respiratory irritation and skin irritation . It is important to determine the optimal dosage for achieving the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the phenylpropane biosynthetic pathway . This compound can be metabolized into different intermediates, which may interact with enzymes and cofactors involved in these pathways. The effects of this compound on metabolic flux and metabolite levels can provide insights into its biochemical roles and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes and distributed to various cellular compartments . It may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the overall activity and function of this compound.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its biochemical roles and potential therapeutic applications.

Properties

IUPAC Name

2,5-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVYGORJRNFUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695170
Record name 2,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060739-01-6
Record name 2,5-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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